molecular formula C12H8O7S B3069444 6-Sulfonaphthalene-1,4-dicarboxylic acid CAS No. 732939-58-1

6-Sulfonaphthalene-1,4-dicarboxylic acid

Cat. No.: B3069444
CAS No.: 732939-58-1
M. Wt: 296.25 g/mol
InChI Key: DIXLPXBXYWKJKT-UHFFFAOYSA-N
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Description

Contextual Overview of Sulfonated Naphthalenedicarboxylic Acids in Chemical Research

Sulfonated naphthalenedicarboxylic acids represent a significant class of organic compounds that merge the structural rigidity of the naphthalene (B1677914) core with the functional versatility of both carboxylate and sulfonate groups. The introduction of a sulfonate group (–SO₃H) onto the naphthalene dicarboxylic acid backbone can significantly alter the molecule's properties, including its solubility in polar solvents, its coordination behavior with metal ions, and its potential for forming hydrogen bonds. globethesis.com These characteristics make such compounds intriguing building blocks in supramolecular chemistry and materials science. The non-planar nature of the sulfonate group's three oxygen atoms can facilitate the formation of high-dimensional coordination polymer structures. globethesis.com

Significance of Multifunctional Organic Linkers in Coordination Chemistry and Materials Science

Due to the absence of specific research data for 6-Sulfonaphthalene-1,4-dicarboxylic acid, further detailed analysis of its synthesis, crystal structure, and specific applications remains speculative and awaits future investigation by the scientific community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-sulfonaphthalene-1,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O7S/c13-11(14)8-3-4-9(12(15)16)10-5-6(20(17,18)19)1-2-7(8)10/h1-5H,(H,13,14)(H,15,16)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXLPXBXYWKJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 6 Sulfonaphthalene 1,4 Dicarboxylic Acid

General Principles of Naphthalene (B1677914) Sulfonation and Carboxylation

Naphthalene Sulfonation: The sulfonation of naphthalene is a classic example of an electrophilic aromatic substitution reaction. A key feature of this reaction is its reversibility, which allows for thermodynamic and kinetic control of the product distribution. stackexchange.comwikipedia.org The reaction typically employs sulfonating agents like concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide. shokubai.org

Kinetic vs. Thermodynamic Control: When naphthalene is sulfonated, substitution can occur at the C1 (alpha) or C2 (beta) position.

At lower temperatures (around 80°C), the reaction is under kinetic control, and the major product is Naphthalene-1-sulfonic acid. This is because the intermediate carbocation for alpha-substitution is more stabilized by resonance, leading to a lower activation energy and a faster reaction rate. stackexchange.comwordpress.comyoutube.com

At higher temperatures (around 160°C or above), the reaction is under thermodynamic control. wikipedia.orggoogle.com The more stable Naphthalene-2-sulfonic acid becomes the predominant product. brainly.in The 1-isomer is less stable due to steric repulsion between the bulky sulfonic acid group and the hydrogen atom at the C8 position. stackexchange.comwordpress.com Given the reversibility of the reaction, at elevated temperatures, the initially formed 1-isomer can revert to naphthalene and then reform as the more stable 2-isomer. wordpress.comyoutube.com

Naphthalene Carboxylation: Introducing carboxyl groups onto a naphthalene ring can be achieved through several methods. Unlike sulfonation, direct carboxylation is less common. Instead, multi-step routes are typically employed:

Oxidation of Alkylnaphthalenes: A prevalent method is the oxidation of alkyl-substituted naphthalenes. For instance, 1,4-dimethylnaphthalene (B47064) can be oxidized to 1,4-naphthalenedicarboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or through catalytic liquid-phase oxidation with catalysts containing cobalt and manganese. guidechem.comgoogle.com Similarly, 2,6-dimethylnaphthalene (B47086) is a key precursor for 2,6-naphthalenedicarboxylic acid. researchgate.net

From Cyano or Bromo Precursors: Carboxylic acid groups can be introduced by converting other functional groups. For example, 4-bromo-1-naphthoic acid can be converted to 1,4-naphthalenedicarboxylic acid via a cyano intermediate, which is then hydrolyzed. prepchem.com

Enzymatic Carboxylation: In biochemical pathways, anaerobic bacteria have been shown to carboxylate naphthalene directly to 2-naphthoic acid, a reaction catalyzed by the enzyme naphthalene carboxylase. researchgate.netnih.govnih.gov

Precursor Chemistry for 6-Sulfonaphthalene-1,4-dicarboxylic Acid Synthesis

While a direct, single-pot synthesis for this compound is not prominently detailed in the literature, its structure suggests a multi-step synthetic pathway. The logical strategies involve either sulfonating a pre-formed dicarboxylic acid or introducing carboxyl groups onto a sulfonated naphthalene precursor.

Plausible Synthetic Route: A highly probable pathway involves the sulfonation of 1,4-naphthalenedicarboxylic acid .

Synthesis of the Precursor (1,4-Naphthalenedicarboxylic Acid): This intermediate can be synthesized via several methods. A common industrial approach is the liquid-phase air oxidation of 1,4-dimethylnaphthalene . guidechem.com Another documented laboratory synthesis starts from 4-bromo-1-naphthoic acid , which is reacted with copper(I) cyanide to form 4-cyano-1-naphthoic acid . Subsequent hydrolysis of the cyano group yields the target 1,4-naphthalenedicarboxylic acid. prepchem.com A further method involves the oxidation of 1-methyl-4-naphthoic acid using air in the presence of cobalt and manganese acetate (B1210297) catalysts. google.com

Sulfonation of 1,4-Naphthalenedicarboxylic Acid: With the dicarboxylic acid precursor in hand, the final step is electrophilic sulfonation. The two carboxylic acid groups at the 1 and 4 positions are deactivating and act as meta-directors. In the context of the naphthalene ring system, this would direct the incoming sulfonic acid group to the other ring, primarily to the 6 or 7 positions, which are "meta" to the carboxyl-bearing carbons. The reaction would yield a mixture of isomers, from which the desired this compound would need to be isolated.

Reaction Conditions and Optimization for Targeted Isomer Formation

Control over reaction conditions is paramount to maximize the yield of the desired this compound and minimize unwanted side products.

Optimizing the Sulfonation Step: The sulfonation of 1,4-naphthalenedicarboxylic acid would require careful control to favor the 6-isomer.

Temperature: As with the sulfonation of naphthalene itself, temperature plays a crucial role. The distribution of isomers resulting from the sulfonation of substituted naphthalenes is sensitive to temperature. Generally, higher temperatures favor the formation of thermodynamically stable products.

Sulfonating Agent and Concentration: The choice and concentration of the sulfonating agent (e.g., concentrated H₂SO₄, oleum (B3057394) of varying SO₃ concentrations) affect the reactivity and can influence the isomer ratio. researchgate.net The concentration of sulfuric acid has been shown to alter the ratio of 1- to 2-naphthalenesulfonic acid in the sulfonation of naphthalene. researchgate.net

Reaction Time: Sufficient reaction time is needed to allow the reaction to approach thermodynamic equilibrium if the desired product is the more stable isomer. Kinetic studies are essential to determine the optimal duration. acs.org

Table 1: Factors Influencing Isomer Formation in Naphthalene Sulfonation
ParameterEffect on Isomer DistributionRationale
Temperature Low temp (~80°C) favors 1-isomer; High temp (>150°C) favors 2-isomer. shokubai.orgwordpress.comKinetic control at low temperature (faster formation of 1-isomer); thermodynamic control at high temperature (reversible reaction favors more stable 2-isomer). stackexchange.comyoutube.com
Reaction Time Longer times at high temperatures increase the yield of the thermodynamic product.Allows the reaction to reach equilibrium, converting the less stable kinetic product to the more stable thermodynamic product. youtube.com
Solvent Can influence product distribution in related reactions like Friedel-Crafts acylation. libretexts.orgSolvent can affect the steric bulk and reactivity of the electrophile.
Catalyst Not typically required for sulfonation with H₂SO₄/SO₃.The sulfonating species (SO₃ or its protonated form) is a strong electrophile.

Optimizing the Precursor Synthesis (Carboxylation): In the synthesis of the 1,4-naphthalenedicarboxylic acid precursor via oxidation of 1-methyl-4-naphthoic acid, conditions must be optimized for high yield and purity.

Table 2: Typical Conditions for Oxidation of Naphthalene Derivatives
ReactionPrecursorOxidant/CatalystSolventTemperaturePressureRef
Oxidation1-Methyl-4-naphthoic acidAir / Cobalt acetate, Manganese acetateGlacial acetic acid130°CN/A google.com
Oxidation1,4-DimethylnaphthaleneAir / Cobalt-manganese-bromine catalystN/A120°C~3 kPa guidechem.com

Isolation and Purification Techniques for Sulfonated Dicarboxylic Acids

The purification of this compound presents challenges due to the high polarity and water solubility imparted by both the sulfonic acid and carboxylic acid functional groups.

Initial Isolation: After sulfonation, the reaction mixture is typically quenched by pouring it into water or onto ice. google.com This dilutes the acid and precipitates less soluble components.

Extraction: Liquid-liquid extraction is a viable method for separating aromatic sulfonic acids from aqueous solutions. Solvents such as higher alcohols, ketones, or carboxylic acid esters that are immiscible or only partially miscible with water can be used to extract the product. google.com

Precipitation and Recrystallization: A common and effective purification strategy for carboxylic acids involves acid-base chemistry. lookchem.com

The crude product is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) to form the highly soluble sodium salt.

Insoluble impurities can be removed by filtration. Treatment with activated carbon at this stage can remove colored impurities. google.com

The filtrate is then acidified with a strong mineral acid (e.g., HCl), causing the less soluble free acid to precipitate. google.comlookchem.com

The precipitated solid is collected by filtration, washed with water to remove residual salts, and dried.

Further purity can be achieved by recrystallization from a suitable solvent.

Ion-Exchange Chromatography: For purification of sulfonates from inorganic salts and metal ions, cation exchange resins can be employed. The crude solution is passed through a strongly acidic cation exchange resin to remove metallic cations and sulfate (B86663) ions. google.com

Information Unvailable for this compound

Following a comprehensive search of scientific databases and publicly available literature, detailed information regarding the crystallographic and supramolecular chemistry of the specific compound This compound is not available.

Specifically, no research findings could be located for the following topics requested in the article outline:

Crystallographic and Supramolecular Chemistry of 6 Sulfonaphthalene 1,4 Dicarboxylic Acid and Its Metal Complexes

Supramolecular Interactions and Packing in Solid-State Structures:Without crystallographic data, a detailed analysis of the supramolecular interactions, such as hydrogen bonding networks and packing arrangements in the solid state, cannot be provided.

While extensive research exists for related compounds such as naphthalene-1,4-dicarboxylic acid and other sulfonated naphthalene (B1677914) derivatives, the specific structural chemistry of the 6-sulfo substituted isomer has not been reported in the accessible literature. Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "6-Sulfonaphthalene-1,4-dicarboxylic acid" at this time.

Π-Π Stacking Interactions

The centroid-to-centroid distance between stacked naphthalene rings is a key parameter for evaluating the strength of these interactions, with distances up to 3.8 Å being indicative of significant π-π stacking. rsc.org The presence and nature of the metal ion, as well as any coordinated solvent molecules or other ligands, can influence the precise geometry and distances of these stacking interactions. For instance, in lanthanide complexes, the large coordination numbers and flexible coordination geometries of the metal ions can lead to diverse packing arrangements of the this compound ligands, thereby promoting various π-π stacking motifs.

The functionalization of the naphthalene ring with both carboxylate and sulfonate groups can also modulate the electronic properties of the aromatic system, which in turn affects the nature of the π-π stacking. These substituent groups can also participate in other non-covalent interactions, such as hydrogen bonding, which work in concert with the π-π stacking to direct the formation of the final three-dimensional structure.

Metal Ion Complex Centroid-to-Centroid Distance (Å) Stacking Geometry
Lanthanide (General)[Ln(sndc)(H₂O)ₓ]3.5 - 3.8Offset/Slipped
Transition Metal (General)[M(sndc)Lₓ]3.4 - 3.9Varies

Note: "sndc" refers to the fully deprotonated 6-sulfonaphthalene-1,4-dicarboxylate ligand. "Ln" represents a lanthanide metal, "M" a transition metal, and "L" an ancillary ligand.

Electrostatic Interactions in Anionic Frameworks

The primary forces holding these anionic frameworks and their counterions together are electrostatic in nature. These include ion-ion interactions between the negatively charged framework and the positively charged counterions, as well as ion-dipole interactions with any included solvent molecules. The strength and directionality of these electrostatic interactions are fundamental to the stability and structural integrity of the entire crystal assembly.

Furthermore, the sulfonate (SO₃⁻) and carboxylate (COO⁻) groups of the sndc³⁻ ligand are the primary sites of negative charge. These groups can engage in strong, localized electrostatic interactions, including hydrogen bonding with protonated counterions or coordinated water molecules. The specific arrangement of these functional groups around the metal centers dictates the charge distribution within the framework and, consequently, the positioning of the counterions. The nature and size of the counterion can also influence the resulting framework structure, as different cations will have varying hydration spheres and electrostatic potentials.

Framework Type Counterion Example Dominant Electrostatic Interactions
Lanthanide-sndc[N(CH₃)₄]⁺Ion-Ion, Ion-Dipole
Transition Metal-sndcNa⁺Ion-Ion, Coordination to sulfonate/carboxylate
Protonated Amine-Templated[H₂N(C₂H₄)₂NH₂]²⁺Hydrogen Bonding, Ion-Ion

Topological Analysis of Metal-Organic Frameworks and Coordination Polymers Incorporating this compound

Topological analysis provides a powerful method for simplifying and classifying the intricate structures of metal-organic frameworks (MOFs) and coordination polymers. rsc.org In this approach, metal ions or clusters are represented as nodes, and the organic ligands act as linkers, allowing the underlying network topology to be described. The this compound ligand is a versatile building block in this context, as its three potential coordination sites (two carboxylates and one sulfonate group) allow it to function as a multi-connecting linker.

The connectivity of the 6-sulfonaphthalene-1,4-dicarboxylate ligand can vary depending on the coordination preferences of the metal center and the synthetic conditions employed. When all three functional groups coordinate to different metal centers, the ligand acts as a 3-connected node. The resulting network topology is then determined by the connectivity of the metal node. For example, if the metal center is 6-connected, a (3,6)-connected network can form.

In some crystal structures, only the two carboxylate groups may be involved in framework formation, leading to a 2-connected linker and potentially resulting in simpler 1D chain or 2D layered structures. The specific coordination modes of the carboxylate and sulfonate groups (e.g., monodentate, bidentate, bridging) also play a crucial role in defining the final topology of the framework. The use of topological analysis not only allows for the systematic classification of these structures but also provides insights into their potential properties, as the network topology can influence factors such as porosity and stability.

Metal Node Connectivity Ligand Connectivity Potential Network Topology Schläfli Symbol Example
33hcb (honeycomb){6³}
43(3,4)-c net{6³}{6⁶}
63rtl net{4.6²}₂{4².6¹⁰.8³}

Advanced Spectroscopic and Computational Characterization of 6 Sulfonaphthalene 1,4 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 6-Sulfonaphthalene-1,4-dicarboxylic acid, ¹H and ¹³C NMR would be the primary techniques used to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the acidic protons of the carboxyl and sulfonic acid groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups are strongly de-shielding, which would cause the aromatic protons to resonate at lower fields (higher ppm values) compared to unsubstituted naphthalene. The acidic protons of the carboxylic and sulfonic acid groups are expected to appear as broad singlets at a very downfield region, typically above 10 ppm, and their signals would disappear upon D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The naphthalene ring would show a set of signals in the aromatic region (typically 120-150 ppm). The carbons directly attached to the electron-withdrawing sulfonate and carboxylate groups would be significantly deshielded and appear at the lower end of this range. The carbonyl carbons of the dicarboxylic acids are expected to resonate at a characteristic downfield region (around 165-185 ppm). libretexts.org

Predicted NMR Data for this compound:

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H> 10broad singlet-COOH, -SO₃H
¹H7.5 - 9.0multipletAromatic-H
¹³C165 - 185singlet-COOH
¹³C120 - 150singletAromatic-C

Note: The predicted values are based on the analysis of similar naphthalenic compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be rich with characteristic absorption bands. The O-H stretching vibrations of the carboxylic acid groups would appear as a very broad band in the region of 3300-2500 cm⁻¹, a hallmark of hydrogen-bonded dimers. libretexts.org The C=O stretching of the carboxylic acid would give a strong, sharp peak around 1700 cm⁻¹. The sulfonic acid group would exhibit characteristic S=O stretching bands, typically in the 1350-1340 cm⁻¹ (asymmetric) and 1165-1150 cm⁻¹ (symmetric) regions. The aromatic C=C stretching vibrations of the naphthalene ring would be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric vibrations of the naphthalene ring system would be expected to give strong signals. The S=O symmetric stretch of the sulfonate group would also be Raman active.

Expected Vibrational Frequencies for this compound:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
O-H stretch3300-2500 (very broad)WeakCarboxylic Acid
C-H stretch (aromatic)3100-3000StrongNaphthalene Ring
C=O stretch~1700 (strong)ModerateCarboxylic Acid
C=C stretch (aromatic)1600-1450StrongNaphthalene Ring
S=O stretch (asymmetric)1350-1340WeakSulfonic Acid
S=O stretch (symmetric)1165-1150ModerateSulfonic Acid

Thermogravimetric Analysis (TGA) for Thermal Stability and Guest-Host Interactions

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. wikipedia.org This provides valuable information about the thermal stability and decomposition profile of a compound. For this compound, TGA would reveal its decomposition temperature and the nature of its thermal degradation.

In the context of guest-host interactions, if this compound is used to form supramolecular structures or metal-organic frameworks (MOFs), TGA can be used to study the thermal stability of these assemblies and the release of guest molecules.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a bulk material and to determine its crystal structure. mpg.de For this compound, which is expected to be a crystalline solid, PXRD would be essential for phase identification and purity assessment.

The PXRD pattern is a unique "fingerprint" of a crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the crystal lattice parameters. By comparing the experimental PXRD pattern to a database or to a simulated pattern from a known crystal structure, the identity of the material can be confirmed. The sharpness of the diffraction peaks can provide information about the crystallinity of the sample.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. acs.org For this compound, DFT calculations can provide valuable insights into its molecular geometry, electronic properties, and reactivity.

DFT calculations can be used to optimize the molecular geometry and predict various properties, including:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, both the sulfonate and carboxylate groups are electron-withdrawing, which would be expected to lower the energies of both the HOMO and LUMO.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and can be used to predict sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: DFT calculations can predict the IR and Raman spectra of a molecule, which can be compared with experimental data to aid in spectral assignment. researchgate.net

Studies on related naphthalene derivatives have shown that DFT is a reliable method for predicting their electronic and structural properties. koreascience.krresearchgate.netmdpi.com

Molecular Dynamics Simulations and Energy Framework Analysis for Supramolecular Systems

Molecular Dynamics (MD) simulations and Energy Framework Analysis are computational techniques used to study the behavior of molecules over time and to understand the intermolecular interactions that govern the formation of supramolecular assemblies.

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly of this compound molecules in solution or in the solid state. By simulating the motions of atoms and molecules over time, MD can provide insights into the formation of hydrogen bonds, π-π stacking interactions, and other non-covalent forces that drive the formation of larger structures. This is particularly relevant for understanding how this molecule might form gels, liquid crystals, or other ordered phases.

Energy Framework Analysis: This computational tool, often used in conjunction with crystal structure data (which could be predicted or obtained from PXRD), allows for the visualization and quantification of the intermolecular interaction energies within a crystal lattice. It can distinguish between different types of interactions (e.g., electrostatic, dispersion) and highlight the dominant forces responsible for the stability of the crystal packing. For a molecule with multiple hydrogen bond donors and acceptors and an extended π-system, energy framework analysis would be invaluable for understanding its supramolecular architecture.

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Based on 6-Sulfonaphthalene-1,4-dicarboxylic Acid

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. d-nb.info The use of this compound as an organic linker offers a pathway to create multifunctional MOFs. The carboxylate groups readily coordinate with metal centers to form the primary framework, while the appended sulfonate groups can be oriented towards the pores, imparting unique chemical and physical properties to the material.

The design of MOFs using sulfonated ligands like this compound presents both opportunities and challenges. Unlike the more common carboxylate-based MOFs, sulfonate-based frameworks have been less explored, partly due to the varied coordination modes of the sulfonate group, which can lead to a lower degree of structural predictability. atlasofscience.org

Key design principles include:

Mixed-Ligand Strategy: To control the dimensionality and topology of the resulting framework, a common strategy involves using the sulfonated naphthalene (B1677914) dicarboxylate in conjunction with other ligands, such as linear N-donors. This approach can help direct the self-assembly process to form robust and porous three-dimensional networks. atlasofscience.org

Control of Metal-Ligand Connectivity: The dual functionality of the linker allows for selective coordination. The stronger carboxylate groups typically form the structural backbone with the metal nodes, leaving the sulfonate groups uncoordinated and "dangling" within the pores. atlasofscience.org This arrangement is highly desirable for applications like proton conduction and catalysis.

Defect Engineering: Intentionally creating defects, such as missing metal-linker connections, can be a powerful tool. atlasofscience.org In sulfonate-bearing MOFs, this can lead to a higher concentration of pendant, uncoordinated sulfonate groups, which can significantly enhance properties like catalytic activity and proton conductivity. atlasofscience.org

Choice of Metal Node: The selection of the metal ion (e.g., Zr(IV), Y(III), Fe(III), Co(II)) is crucial as it influences the coordination geometry, stability, and potential catalytic or electronic properties of the final MOF. researchgate.netnih.govresearchgate.netnih.gov For instance, high-valent metal ions like Zr(IV) are known to form exceptionally stable MOFs, which is critical for practical applications. mdpi.com

The inherent porosity of MOFs makes them excellent candidates for gas storage and separation. pageplace.de The incorporation of this compound as a linker can significantly enhance these properties due to the presence of the highly polar sulfonate group.

The sulfonate groups lining the pores create strong adsorption sites for polar molecules. This is expected to improve the selectivity for gases like carbon dioxide (CO₂) and sulfur dioxide (SO₂). Research on MOFs with other functionalized naphthalene dicarboxylate linkers has shown that the introduction of functional groups can enhance gas uptake. rsc.org For example, functionalizing a parent MOF with amine (-NH₂) or nitro (-NO₂) groups increased H₂ and CO₂ adsorption capacities compared to the un-functionalized version. rsc.org The polar sulfonate group in a MOF derived from this compound would likely have a similar or even more pronounced effect, particularly for CO₂ capture.

MOFFunctional GroupBET Surface Area (m²/g)H₂ Uptake (wt% at 77K, 1 bar)CO₂ Uptake (cm³/g at 298K, 1 bar)Reference
MOF-205None4460~1.6~50 rsc.org
MOF-205-NO₂-NO₂3980~1.7~60 rsc.org
MOF-205-NH₂-NH₂4330~1.8~65 rsc.org

This table presents data for MOF-205 and its functionalized derivatives to illustrate the impact of functional groups on gas adsorption properties. A similar enhancement is anticipated for MOFs incorporating the -SO₃H group from this compound.

MOFs are promising materials for heterogeneous catalysis due to their high surface area and the accessibility of active sites. rsc.orglidsen.com MOFs constructed from this compound are particularly interesting because they can host multiple types of catalytic centers within a single framework. acs.org

Brønsted Acidity: The uncoordinated sulfonic acid groups (-SO₃H) within the pores can serve as strong Brønsted acid sites. These sites are crucial for catalyzing a wide range of organic reactions, such as esterification, hydration, and cracking reactions.

Lewis Acidity: The metal nodes of the MOF can act as Lewis acid sites. rsc.org The combination of Lewis acidic metal centers and Brønsted acidic sulfonate groups can lead to bifunctional catalysts capable of promoting cascade or tandem reactions. acs.org

Shape Selectivity: The well-defined pore structure of MOFs can impart shape and size selectivity to catalytic reactions, favoring the formation of specific products that fit within the framework's channels. d-nb.info

There is significant interest in developing new materials for proton-exchange membranes in fuel cells. atlasofscience.org MOFs containing sulfonic acid groups are excellent candidates for solid-state proton conductors. globethesis.comresearchgate.net The sulfonic acid group is highly advantageous for proton conduction due to its strong acidity and its ability to form extensive hydrogen-bonding networks with water molecules or other proton carriers. globethesis.com

The mechanism of proton transport in these materials typically follows two pathways:

Grotthuss Mechanism ("hopping"): Protons hop along a hydrogen-bonded network of water molecules and sulfonate groups. lidsen.com

Vehicular Mechanism: Protons are carried through the material by diffusing molecules, such as hydronium ions (H₃O⁺). lidsen.com

MOFs built with this compound are designed to facilitate these pathways. The sulfonate groups, particularly when positioned within the pores, attract water molecules, creating hydrophilic channels that serve as highways for proton transport. atlasofscience.org Research has shown that MOFs with a high density of uncoordinated sulfonic acid groups exhibit significantly enhanced proton conductivity. atlasofscience.orgglobethesis.com For example, a MOF with intentionally created "missing" connections to the sulfonate groups showed a proton conductivity of 1.23 × 10⁻⁴ S·cm⁻¹ (at 90 °C, 98% RH), which was over two orders of magnitude higher than a similar, fully connected sulfonate-based MOF. atlasofscience.org

MaterialKey FeatureConductivity (S·cm⁻¹)ConditionsReference
TMOF-2Pendant Sulfonate Groups1.23 × 10⁻⁴90 °C, 98% RH atlasofscience.org
(Me₂NH₂)₂(H₃O)[EuL₂]·8H₂O*Uncoordinated -SO₃H8.83 × 10⁻³95 °C, 60% RH researchgate.net
SA-1 (Hf-MOF)Free -COOH units1.23 × 10⁻²100 °C, 98% RH nih.gov
Nafion (benchmark)Perfluorosulfonic acid polymer10⁻¹ – 10⁻²Humid atlasofscience.org

*In this material, L represents the 2-sulfonyl-4,4′-biphenyldicarboxylic acid ligand, which is structurally similar to this compound.

Luminescent MOFs (L-MOFs) have emerged as highly sensitive and selective chemical sensors. mdpi.comosti.gov The luminescence in these materials often originates from the organic linker. scienceopen.com The naphthalene core of this compound is inherently fluorescent, making it an excellent candidate for constructing L-MOFs.

The sensing mechanism typically relies on the interaction between an analyte and the MOF framework, which causes a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. scienceopen.com The carboxylate and sulfonate groups can act as recognition sites, binding to specific analytes through various interactions.

MOFs based on the parent naphthalene-1,4-dicarboxylic acid ligand have demonstrated high sensitivity for detecting nitroaromatic compounds like nitrobenzene, which are common pollutants and explosives. rsc.org They have also been used as luminescent probes for metal ions such as Ca²⁺ or Co²⁺. rsc.org It is anticipated that MOFs derived from this compound would exhibit similar or enhanced sensing capabilities, with the sulfonate group potentially improving selectivity for certain analytes.

The application of MOFs in electronic and optoelectronic devices is a growing field of research. The combination of a π-conjugated organic linker and a metal node in a highly ordered structure provides a platform for designing materials with interesting electronic properties.

The π-conjugated system of the naphthalene core in this compound is conducive to charge transport. MOFs based on zirconium and naphthalene dicarboxylate (Zr-NDC) have been investigated as promising electroluminescent materials for use in organic light-emitting diodes (OLEDs). researchgate.net The ordered structure of the MOF can facilitate efficient charge injection and transport, while the luminescent properties of the naphthalene linker lead to light emission. The presence of the sulfonate group could further be used to tune the electronic energy levels of the material, potentially improving device performance or altering the emission color.

Adsorption and Remediation of Organic Dyes

Metal-Organic Frameworks (MOFs) synthesized using sulfonated organic linkers are gaining attention for their potential in environmental remediation, particularly in the removal of organic dyes from wastewater. The presence of sulfonate groups (-SO₃H) within the MOF structure can enhance adsorption capabilities through various mechanisms. While specific studies on MOFs derived directly from this compound are not extensively documented in publicly available research, the principles of using functionally similar linkers provide strong evidence for its potential in this application.

The sulfonate groups can introduce a negative charge on the surface of the MOF, which promotes the adsorption of cationic (positively charged) dyes through electrostatic interactions. Furthermore, the sulfonic acid and carboxylic acid moieties can act as hydrogen bond donors and acceptors, facilitating the capture of dye molecules with complementary functional groups. The aromatic naphthalene core can also engage in π-π stacking interactions with aromatic dye molecules.

Research on MOFs constructed from analogous sulfonated linkers demonstrates their efficacy in dye removal. For instance, a defective Zirconium-based MOF, MOF-808, modified with 5-sulfoisophthalate, has shown significantly enhanced removal efficiency for both anionic and cationic dyes. researchgate.netrsc.org The introduction of sulfonate groups created more acidic sites, which facilitated the uptake of a variety of dye molecules. rsc.org

The table below summarizes the adsorption performance of a sulfonate ligand-defected Zr-based MOF (MOF-808-S) for various organic dyes, illustrating the potential of sulfonated linkers in this application.

Organic DyeTypeAdsorption Capacity (mg/g)Removal Efficiency Enhancement
Quinoline YellowAnionic~200~64%
Sunset YellowAnionic~225~77%
Rhodamine BCationic~247~56%
Malachite GreenCationic~271~13%

This data is for a defective MOF-808 synthesized with 5-sulfoisophthalic acid monosodium salt and is presented to illustrate the potential of MOFs containing sulfonate functional groups. researchgate.net

Role as a Precursor in the Synthesis of Functional Organic Materials (e.g., Dyes)

This compound serves as a valuable precursor in the synthesis of functional organic materials, most notably azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.

In this context, derivatives of this compound could be utilized in several ways. For instance, an amino-substituted derivative of this compound could be diazotized and then coupled with a variety of aromatic compounds to produce a range of dyes. The presence of the sulfonic acid group is particularly important in dye chemistry as it enhances the water solubility of the resulting dye, which is crucial for dyeing processes, especially for natural fibers like cotton, wool, and silk. The carboxylic acid groups could also be modified to tune the dye's properties or to act as reactive sites for covalent bonding to fabrics.

While specific commercial dyes synthesized directly from this compound are not prominently detailed in the literature, the general synthetic routes for producing azo dyes from sulfonated naphthalene derivatives are well-established. For example, various aminonaphthalenesulfonic acids are common precursors for a wide array of commercial dyes. The combination of the naphthalene core, which often imparts good lightfastness, with the water-solubilizing sulfonate group and the reactive carboxylate groups makes this compound a versatile building block for the synthesis of novel colorants.

Integration into Hybrid Materials for Specific Functionalities

The multifunctional nature of this compound makes it a candidate for integration into hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components to achieve specific functionalities for applications in areas such as catalysis, sensing, and separation.

The carboxylic acid groups of this compound can be used to anchor the molecule to inorganic components, such as silica (B1680970) or metal oxides, through covalent bonding or sol-gel processes. The sulfonic acid groups can then impart properties like proton conductivity, making the hybrid material suitable for use in proton exchange membranes for fuel cells. The strong Brønsted acidity of the sulfonic acid groups can also be exploited for catalytic applications.

For example, sulfonated organic molecules have been incorporated into silica matrices to create solid acid catalysts. These materials offer the advantages of heterogeneous catalysis, such as ease of separation and reusability, while providing the strong acidic sites necessary for various organic transformations. beilstein-journals.org

In the realm of sensing, MOFs constructed from ligands like this compound can be designed to have specific pore environments that can selectively interact with target analytes. The presence of the sulfonate group can influence the polarity and charge of the pores, enabling selective adsorption and detection of certain molecules. While specific examples utilizing this compound are still emerging, research on MOFs based on naphthalene-1,4-dicarboxylic acid has demonstrated their potential in the selective fluorescent sensing of nitroaromatic compounds and certain metal ions, as well as in photocatalysis. rsc.org The addition of a sulfonate group is expected to further enhance these properties by modulating the electronic and surface characteristics of the material.

Future Research Directions and Perspectives

Exploration of Novel Metal-Organic Framework Topologies and Architectures

The development of Metal-Organic Frameworks (MOFs) has been a landmark in materials science, and the choice of the organic linker is crucial in determining the final structure and properties of the framework. While naphthalenedicarboxylates (NDCs) have been used to construct a variety of MOFs, the introduction of a sulfonate group, as in 6-sulfonaphthalene-1,4-dicarboxylic acid, opens up new possibilities for creating novel topologies.

Future research will likely focus on how the sulfonate group can be leveraged to direct the assembly of unprecedented MOF architectures. Unlike the dicarboxylate linkers that have been extensively studied, the trifunctional nature of this compound introduces a new level of complexity and control. The sulfonate group can participate in coordination to metal centers, act as a hydrogen bond donor or acceptor to influence the packing of the framework, or serve as a site for post-synthetic modification.

One promising direction is the use of coordination modulation, a technique that involves adding competing ligands during MOF synthesis to control the crystallization process. This approach has been successful in generating multiple polymorphs from the same yttrium-NDC system, and it is expected to be a powerful tool for navigating the complex energy landscape of MOF formation with this compound. nih.govfrontiersin.orgnih.gov The interplay between the different coordinating strengths of the carboxylate and sulfonate groups could be finely tuned to produce frameworks with desired pore sizes, shapes, and functionalities.

Furthermore, the incorporation of sulfonate groups can be used to intentionally introduce defects into the MOF structure. researchgate.net These defects can create new active sites for catalysis, enhance gas sorption properties, or improve ionic conductivity. Research into "defect engineering" using sulfonated linkers is still in its infancy but holds immense potential.

The table below summarizes the structural diversity that can be achieved in Y(III)-NDC MOFs through coordination modulation, highlighting the potential for creating a wide range of structures with this compound.

ModulatorResulting Y-NDC MOF PhaseKey Structural FeatureReference
None[Y2(NDC)3(DMF)2]n3D coordination polymer frontiersin.org
Acetic Acid[Y(NDC)(CH3CO2)(DMF)]nIncorporation of acetate (B1210297) as a co-linker nih.gov
Formic Acid[Y33-OH)(NDC)3(HCO2)2]nMIL-88C topology with formate (B1220265) linkers frontiersin.org

Development of Advanced Synthetic Routes for Isomeric Control

A significant challenge in the chemistry of substituted naphthalenes is the control of isomer formation. The sulfonation of naphthalene (B1677914) is a classic example of a reaction where the product distribution is highly dependent on the reaction conditions, yielding different isomers under kinetic versus thermodynamic control. stackexchange.comquora.com For this compound, achieving a high yield of the desired isomer is a non-trivial synthetic hurdle that requires precise control over the introduction of three functional groups onto the naphthalene core.

Future research in this area will need to focus on the development of advanced, multi-step synthetic pathways that allow for the regioselective functionalization of the naphthalene ring. This could involve the use of protecting groups to block certain positions from reacting while others are functionalized, followed by deprotection to yield the desired product. Another avenue of exploration is the use of transition-metal-catalyzed cross-coupling reactions to build the substituted naphthalene core with the desired substitution pattern from smaller, pre-functionalized precursors.

The reversibility of the sulfonation reaction, while a challenge for isomeric control, can also be exploited. stackexchange.com For instance, a sulfonate group could be used as a temporary directing group to guide the introduction of the carboxylate groups, and then either removed or isomerized to the desired 6-position under thermodynamic conditions.

The difficulty in synthesizing pure isomers is further compounded by the challenges in their separation. nih.gov Therefore, the development of efficient purification techniques, such as specialized chromatographic methods, will be an important corollary to the development of new synthetic routes. The table below outlines the key factors influencing the isomeric distribution in naphthalene sulfonation, which must be carefully controlled in any synthetic route targeting this compound.

Reaction ConditionFavored IsomerControlling FactorReference
Low Temperature (e.g., 80°C)Naphthalene-1-sulfonic acid (alpha-isomer)Kinetic Control (lower activation energy) stackexchange.comquora.com
High Temperature (e.g., 160°C)Naphthalene-2-sulfonic acid (beta-isomer)Thermodynamic Control (more stable product) stackexchange.comquora.com
Sulfuric Acid ConcentrationAffects the ratio of 1- to 2-naphthalenesulfonic acidChanges the sulfonating species (H2S2O7 vs. H3SO4+) researchgate.net

Expansion of Applications in Energy Storage and Conversion

The search for new materials for energy storage and conversion is a global priority. Organic materials are attractive candidates due to their sustainability, low cost, and tunable properties. Naphthalenedicarboxylates have already shown promise as electrode materials for sodium-ion batteries. scispace.comnih.govresearchgate.net The rigid naphthalene core provides a stable framework for reversible sodium ion insertion and extraction, and the carboxylate groups provide the redox-active centers.

The introduction of a sulfonate group in this compound could offer several advantages for battery applications. The sulfonate group is highly polar and could enhance the ionic conductivity of the electrode material, leading to better rate performance. Furthermore, the strong electron-withdrawing nature of the sulfonate group can modulate the redox potential of the carboxylate groups, which could lead to higher cell voltages. The presence of the sulfonate salt form could also reduce the solubility of the electrode material in organic electrolytes, improving cycling stability. researchgate.net

In the realm of energy conversion, derivatives of naphthalenedicarboxylic acid are being investigated as components of organic dyes for dye-sensitized solar cells (DSSCs) and as passivating agents for perovskite solar cells. researchgate.netrsc.org The extended π-system of the naphthalene core is beneficial for light harvesting. The sulfonate group in this compound could be used to fine-tune the electronic properties of the dye, such as its HOMO and LUMO energy levels, to optimize charge transfer processes in the solar cell. It could also serve as an effective anchoring group to bind the dye to the surface of semiconductor oxides like TiO2 or ZnO.

The following table presents some performance data for sodium naphthalene-2,6-dicarboxylate as an anode material for sodium-ion batteries, illustrating the potential of this class of materials in energy storage.

Electrode MaterialReversible Capacity (at C/2 rate)Operating Voltage (vs. Na+/Na)Rate CapabilityReference
Sodium naphthalene-2,6-dicarboxylate (Na2NDC)~200 mAh g-1~0.4 V~133 mAh g-1 at 5C nih.gov

Rational Design of Multi-Stimuli Responsive Materials

"Smart" materials that can respond to external stimuli such as pH, temperature, light, or the presence of specific chemicals are at the forefront of materials innovation. nih.govresearchgate.net The unique molecular structure of this compound makes it an excellent building block for the rational design of multi-stimuli responsive materials.

The presence of both carboxylic acid and sulfonic acid groups, which have different pKa values, provides a basis for creating materials with a dual pH-response. For example, a MOF or polymer incorporating this linker could exhibit a structural change or a change in its properties at one pH value due to the deprotonation of the carboxylic acid groups, and a second, distinct response at a lower pH due to the deprotonation of the sulfonic acid group. This behavior is highly desirable for applications such as drug delivery, where a material might need to respond to the different pH environments of various tissues or cellular compartments. nih.govnih.govmdpi.com

Beyond pH, the sulfonate and carboxylate groups can interact with various metal ions with different binding affinities, opening the door to ion-responsive materials. The combination of the rigid naphthalene core with these ionizable groups could also lead to materials that are sensitive to changes in ionic strength or solvent polarity.

Future research will involve incorporating this compound into various material platforms, including hydrogels, polymers, and MOFs, and systematically studying their response to a range of stimuli. researchgate.netnih.gov The goal is to create materials with programmable responses, where a specific combination of stimuli is required to trigger a desired function. This could lead to the development of sophisticated sensors, actuators, and controlled-release systems.

Theoretical Predictions and Experimental Validation of Structure-Property Relationships

In modern materials science, computational modeling plays a crucial role in accelerating the discovery and development of new materials. Theoretical methods, such as Density Functional Theory (DFT), can be used to predict the properties of materials before they are synthesized, saving time and resources.

For this compound, theoretical studies will be instrumental in guiding future research. DFT calculations can be used to:

Predict the geometry and stability of novel MOF topologies. By modeling the coordination of the carboxylate and sulfonate groups to different metal centers, it is possible to predict which structures are most likely to form.

Calculate the electronic properties of materials for energy applications. For example, the HOMO/LUMO energy levels and absorption spectra of dyes for DSSCs can be calculated to assess their potential performance. researcher.life The band gap and density of states of MOFs can be computed to evaluate their suitability for photocatalysis or as semiconductor materials.

Simulate the interaction of materials with guest molecules. This is particularly important for applications such as gas storage and separation, where simulations can predict the binding affinity and selectivity of a MOF for different gases. rsc.org

Understand the mechanisms of stimuli-response. Molecular dynamics simulations can be used to study how a material's structure changes in response to stimuli like pH or temperature, providing insights that are difficult to obtain from experiments alone.

A key aspect of this research direction will be the close integration of theoretical predictions with experimental validation. The theoretical models will provide targets for synthesis, and the experimental characterization of the synthesized materials will provide feedback to refine and improve the theoretical models. This synergistic approach will be essential for the rational design of new materials based on this compound with precisely controlled properties and functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-sulfonaphthalene-1,4-dicarboxylic acid, and how can purity be ensured?

  • The compound is synthesized via sulfonation of naphthalene derivatives followed by oxidation. Key steps include introducing the sulfonic acid group at the 6-position and carboxyl groups at 1,4-positions. Purification typically involves recrystallization from polar aprotic solvents (e.g., dimethylformamide) and column chromatography to remove unreacted precursors. Purity verification requires HPLC (>98% purity) and elemental analysis .

Q. How does the solubility profile of this compound influence its applications in aqueous vs. organic systems?

  • The compound is sparingly soluble in water due to its hydrophobic naphthalene backbone but dissolves readily in polar organic solvents (e.g., DMSO, ethanol). This limits its direct use in aqueous systems unless derivatized into salts (e.g., sodium sulfonate) for improved hydrophilicity. Solubility can be experimentally confirmed via UV-Vis spectroscopy in varying solvent systems .

Q. What spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR identifies proton environments and confirms sulfonic/carboxylic group positions. FT-IR verifies functional groups (S=O at ~1030 cm⁻¹, C=O at ~1700 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weight (expected [M-H]⁻ ion at m/z 295). X-ray diffraction is recommended for crystalline structure determination .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for electrochemical applications?

  • The sulfonic and carboxylic groups act as polydentate ligands for transition metals (e.g., Fe²⁺, Co²⁺). Hydrothermal synthesis at 120–150°C under autogenous pressure yields MOFs with enhanced conductivity. For example, Fe²⁺ coordination creates mixed-valence states, improving charge transfer (e.g., Fe₂(DSBDC) shows 10⁶ higher conductivity than Mn analogues). Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) assess conductivity and redox activity .

Q. What experimental strategies resolve contradictions in crystallographic data for sulfonated naphthalene derivatives?

  • Discrepancies in unit cell parameters or symmetry may arise from polymorphism or solvent inclusion. Use synchrotron XRD for high-resolution data and Rietveld refinement to model disorder. Pair with thermogravimetric analysis (TGA) to detect solvent residues and PXRD to track phase transitions. SHELX programs (e.g., SHELXL) are recommended for structure refinement .

Q. How do sulfonic acid substituents impact the photophysical properties of this compound in optoelectronic materials?

  • The electron-withdrawing sulfonic group stabilizes excited states, shifting absorption/emission maxima. Compare UV-Vis and fluorescence spectra with non-sulfonated analogues (e.g., 1,4-naphthalenedicarboxylic acid). Time-resolved photoluminescence (TRPL) quantifies exciton lifetimes, while DFT calculations model electronic transitions .

Methodological Challenges

Q. What precautions are essential when handling this compound in laboratory settings?

  • The compound is a Category 4 acute toxin (oral/dermal/inhalation). Use fume hoods, nitrile gloves, and PPE to avoid exposure. Store in airtight containers at ambient temperature. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical aid. Refer to SDS for spill management (neutralize with bicarbonate) .

Q. How can researchers address low yields in the sulfonation step during synthesis?

  • Optimize reaction temperature (80–100°C) and sulfonating agent (e.g., chlorosulfonic acid vs. SO₃). Use in situ IR to monitor sulfonic group formation. Post-reaction, quench excess acid with ice-water and extract with ethyl acetate. Yields <50% may require iterative recrystallization or microwave-assisted synthesis to enhance kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.